molecular formula C16H15NO3 B2702851 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one CAS No. 844834-89-5

4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2702851
CAS No.: 844834-89-5
M. Wt: 269.3
InChI Key: RACFCSDPSXVQGR-UHFFFAOYSA-N
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Description

The compound “4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an amino group attached to the furan ring, and a chromen-2-one structure, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the chromen-2-one structure would contribute to the compound’s aromaticity, while the amino group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the amino group, and the chromen-2-one structure. The furan ring is known to be reactive due to the presence of the electron-rich oxygen atom. The amino group could act as a nucleophile in reactions, and the chromen-2-one structure could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar amino group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research has shown that furan derivatives serve as crucial building blocks for synthesizing heterocyclic compounds, which include pyrimidine and pyridazine structural fragments. These compounds are analogous to the nitrogen-containing bases of the pyrimidine series and have demonstrated plant-growth regulatory activity, suggesting their potential in agricultural applications (Aniskova, Grinev, & Yegorova, 2017). Furthermore, novel coumarin derivatives containing cyanopyridine and furan moieties have been synthesized using microwave-assisted methods, displaying significant antimicrobial activity against several bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Desai et al., 2017).

Novel Synthetic Methodologies

The synthesis of substituted furo[3,2-c]chromen-4-ones through a four-component reaction showcases the versatility of furan derivatives in creating biologically intriguing structures. This methodology involves sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction under very mild conditions, highlighting an efficient route for constructing complex molecules with potential biomedical applications (Zhou et al., 2013).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of furan and coumarin derivatives. For instance, novel heterocycles derived from chromonyl-2(3H)-furanone have been synthesized and shown promising antibacterial and antifungal activities. These findings suggest the potential of these compounds in addressing microbial resistance and developing new antimicrobial strategies (Ramadan & El‐Helw, 2018).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, materials science, or other areas of chemistry .

Properties

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-4-5-14-12(8-16(18)20-15(14)7-11)9-17-10-13-3-2-6-19-13/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACFCSDPSXVQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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